N-{4-[chloro(difluoro)methoxy]phenyl}-2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide
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Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[15-DIMETHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]ACETAMIDE is a complex organic compound with potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique chemical structure, which includes a chlorodifluoromethoxy group and an indole moiety.
Preparation Methods
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[15-DIMETHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]ACETAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:
Formation of the Indole Moiety: This step involves the synthesis of the indole ring, which can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Chlorodifluoromethoxy Group:
Coupling Reactions: The final step involves coupling the indole moiety with the chlorodifluoromethoxy-substituted phenyl ring using reagents such as palladium catalysts under specific reaction conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated processes and advanced purification techniques.
Chemical Reactions Analysis
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[15-DIMETHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or indole rings are replaced with other groups using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[15-DIMETHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]ACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[15-DIMETHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[15-DIMETHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]ACETAMIDE can be compared with other similar compounds, such as:
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE:
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE:
Properties
Molecular Formula |
C25H21ClF2N2O2S |
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Molecular Weight |
487.0 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-(1,5-dimethyl-3-phenylsulfanylindol-2-yl)acetamide |
InChI |
InChI=1S/C25H21ClF2N2O2S/c1-16-8-13-21-20(14-16)24(33-19-6-4-3-5-7-19)22(30(21)2)15-23(31)29-17-9-11-18(12-10-17)32-25(26,27)28/h3-14H,15H2,1-2H3,(H,29,31) |
InChI Key |
VAWHHDBLKIGHKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2SC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)Cl)C |
Origin of Product |
United States |
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